molecular formula C18H14O4 B304684 1-(2-Benzoyl-6-hydroxy-3-methyl-1-benzofuran-5-yl)ethanone

1-(2-Benzoyl-6-hydroxy-3-methyl-1-benzofuran-5-yl)ethanone

Cat. No. B304684
M. Wt: 294.3 g/mol
InChI Key: PQJFCVNRDWTZGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Benzoyl-6-hydroxy-3-methyl-1-benzofuran-5-yl)ethanone, also known as BMF, is a natural compound found in various plants. It has been studied extensively due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-bacterial effects.

Mechanism of Action

The mechanism of action of 1-(2-Benzoyl-6-hydroxy-3-methyl-1-benzofuran-5-yl)ethanone is not fully understood. However, it is believed that 1-(2-Benzoyl-6-hydroxy-3-methyl-1-benzofuran-5-yl)ethanone exerts its therapeutic effects by modulating various signaling pathways, such as the NF-κB and MAPK pathways. 1-(2-Benzoyl-6-hydroxy-3-methyl-1-benzofuran-5-yl)ethanone has also been shown to inhibit the activity of various enzymes, such as COX-2 and MMPs, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
1-(2-Benzoyl-6-hydroxy-3-methyl-1-benzofuran-5-yl)ethanone has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activity of COX-2, which is involved in the production of prostaglandins. 1-(2-Benzoyl-6-hydroxy-3-methyl-1-benzofuran-5-yl)ethanone has also been shown to induce apoptosis and inhibit the growth of various cancer cell lines. In addition, 1-(2-Benzoyl-6-hydroxy-3-methyl-1-benzofuran-5-yl)ethanone has been found to have anti-bacterial effects by inhibiting the growth of various bacterial strains.

Advantages and Limitations for Lab Experiments

1-(2-Benzoyl-6-hydroxy-3-methyl-1-benzofuran-5-yl)ethanone has several advantages for lab experiments. It is a natural compound that can be easily synthesized in the lab. It has also been extensively studied for its potential therapeutic properties, making it a promising candidate for further research. However, 1-(2-Benzoyl-6-hydroxy-3-methyl-1-benzofuran-5-yl)ethanone also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of 1-(2-Benzoyl-6-hydroxy-3-methyl-1-benzofuran-5-yl)ethanone is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on 1-(2-Benzoyl-6-hydroxy-3-methyl-1-benzofuran-5-yl)ethanone. One area of interest is the development of 1-(2-Benzoyl-6-hydroxy-3-methyl-1-benzofuran-5-yl)ethanone-based drugs for the treatment of various diseases, such as inflammation and cancer. Another area of interest is the study of the mechanism of action of 1-(2-Benzoyl-6-hydroxy-3-methyl-1-benzofuran-5-yl)ethanone, which can provide insights into its therapeutic effects. Additionally, the development of novel synthesis methods for 1-(2-Benzoyl-6-hydroxy-3-methyl-1-benzofuran-5-yl)ethanone can improve its yield and purity, making it more feasible for large-scale production.

Synthesis Methods

1-(2-Benzoyl-6-hydroxy-3-methyl-1-benzofuran-5-yl)ethanone can be synthesized through a multi-step process involving the condensation of 2-hydroxyacetophenone with methyl salicylate, followed by cyclization and oxidation reactions. The yield of 1-(2-Benzoyl-6-hydroxy-3-methyl-1-benzofuran-5-yl)ethanone can be improved by optimizing reaction conditions, such as temperature, reaction time, and catalyst concentration.

Scientific Research Applications

1-(2-Benzoyl-6-hydroxy-3-methyl-1-benzofuran-5-yl)ethanone has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. 1-(2-Benzoyl-6-hydroxy-3-methyl-1-benzofuran-5-yl)ethanone has also been found to have anti-cancer effects by inducing apoptosis and inhibiting tumor growth. In addition, 1-(2-Benzoyl-6-hydroxy-3-methyl-1-benzofuran-5-yl)ethanone has been shown to have anti-bacterial effects by inhibiting the growth of various bacterial strains.

properties

Product Name

1-(2-Benzoyl-6-hydroxy-3-methyl-1-benzofuran-5-yl)ethanone

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

1-(2-benzoyl-6-hydroxy-3-methyl-1-benzofuran-5-yl)ethanone

InChI

InChI=1S/C18H14O4/c1-10-13-8-14(11(2)19)15(20)9-16(13)22-18(10)17(21)12-6-4-3-5-7-12/h3-9,20H,1-2H3

InChI Key

PQJFCVNRDWTZGH-UHFFFAOYSA-N

SMILES

CC1=C(OC2=CC(=C(C=C12)C(=O)C)O)C(=O)C3=CC=CC=C3

Canonical SMILES

CC1=C(OC2=CC(=C(C=C12)C(=O)C)O)C(=O)C3=CC=CC=C3

Origin of Product

United States

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